molecular formula C11H10N2O2S B13501374 2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid

2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B13501374
M. Wt: 234.28 g/mol
InChI Key: XNSCKRHQPCCELP-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-methylphenylamine with thioamide and α-haloketone under specific conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The carboxylic acid group is introduced through subsequent oxidation steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The thiazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar chemical properties.

    2-[(4-Chlorophenyl)amino]-1,3-thiazole-5-carboxylic acid: A compound with a similar structure but different substituents, leading to different chemical and biological properties.

    2-[(4-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid: Another analog with a methoxy group instead of a methyl group.

Uniqueness

2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its methyl group and carboxylic acid functionality make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-(4-methylanilino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)13-11-12-6-9(16-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

XNSCKRHQPCCELP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(S2)C(=O)O

Origin of Product

United States

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